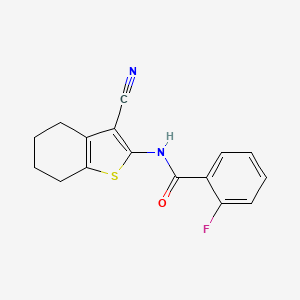

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide

描述

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of benzamides, a member of monofluorobenzenes, a nitrile and a member of 1-benzothiophenes.

作用机制

Target of Action

The primary targets of N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

This compound acts as a potent inhibitor of JNK2 and JNK3 . It targets the ATP-binding site of these kinases . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode disrupts the normal function of the kinases, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of JNK2 and JNK3 by this compound affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK2 and JNK3, the compound can modulate the MAPK pathway and influence cellular processes controlled by this pathway .

Result of Action

The inhibition of JNK2 and JNK3 by this compound can lead to changes in cellular processes controlled by the MAPK pathway . This could potentially include effects on cell proliferation, differentiation, and apoptosis, depending on the specific context within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be protected from it . It is also stable for up to 6 months when stored at -20°C These factors can affect the compound’s action, efficacy, and stability

生物活性

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its selective inhibition of certain kinases, particularly c-Jun N-terminal kinases (JNKs). This article delves into the biological activity of this compound, focusing on its mechanisms of action, potency, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H13FN2OS

- Molar Mass : 300.351 g/mol

- CAS Number : Not available

- Chemical Class : Benzamide derivatives

The compound features a benzothienyl moiety with a cyano group and a fluorobenzamide structure, contributing to its unique biological activity.

This compound primarily acts as an inhibitor of JNK2 and JNK3 kinases. These kinases play critical roles in various cellular processes including stress response, apoptosis, and inflammatory signaling pathways. The compound's selectivity for JNK2 and JNK3 over JNK1 highlights its potential for targeted therapeutic applications with reduced side effects associated with broader kinase inhibition.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity towards JNKs:

- pIC50 against JNK3 : 6.7

- pIC50 against JNK2 : 6.5

These values suggest that the compound is a potent inhibitor within the mitogen-activated protein kinase (MAPK) family .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation activity of JNKs. This inhibition can lead to decreased transcriptional activity of AP-1 components such as JUN and ATF2, which are crucial for regulating cell survival and apoptosis .

Case Studies

- Neuronal Apoptosis : In models of neuronal stress, treatment with this compound resulted in reduced apoptosis rates by inhibiting JNK-mediated signaling pathways. This suggests potential applications in neuroprotective strategies .

- Inflammation Models : The compound has also shown promise in reducing inflammatory responses in cellular models by attenuating JNK activation pathways .

Comparative Analysis with Other Compounds

| Compound Name | pIC50 (JNK2) | pIC50 (JNK3) | Selectivity |

|---|---|---|---|

| This compound | 6.5 | 6.7 | High |

| Other Known Inhibitors | Varies | Varies | Moderate |

This table illustrates the competitive potency of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-y) compared to other known inhibitors.

Pharmacokinetic Properties

Preliminary assessments indicate favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability (0.9291)

- Blood-Brain Barrier Penetration : High probability (0.9797)

These properties suggest that the compound may effectively reach central nervous system targets .

Conclusion and Future Directions

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-y)-2-fluorobenzamide represents a promising candidate for further research into therapeutic agents targeting JNK-related pathways in diseases such as neurodegeneration and cancer. Future studies should focus on its in vivo efficacy and safety profiles to establish its potential as a clinical therapeutic agent.

科学研究应用

Chemical Properties and Structure

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide is classified as a small molecule drug with the following chemical characteristics:

- Molecular Formula : C16H13FN2OS

- Molecular Weight : 300.351 g/mol

- IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

- CAS Number : Not available

The compound features a unique structure that includes a benzothienyl moiety and a fluorobenzamide group. This structural arrangement is crucial for its biological activity.

Inhibition Studies

In vitro studies have demonstrated that compounds derived from this series exhibit potent inhibition against JNK3 with pIC50 values around 6.7. The selectivity profile shows minimal activity against JNK1 and p38alpha kinases, indicating a targeted therapeutic potential that could minimize side effects associated with broader-spectrum inhibitors .

Cancer Research

The inhibition of JNK pathways is particularly relevant in cancer research. The JNK signaling pathway is often implicated in tumor progression and metastasis. By selectively inhibiting JNK3, this compound may offer a novel approach to cancer therapy by inducing apoptosis in cancer cells while sparing normal cells.

Neurological Disorders

Given its role in neuronal apoptosis and differentiation, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of JNK pathways could help in protecting neurons from stress-induced apoptosis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in experimental models:

属性

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYPYORTKAIUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。